molecular formula C19H20ClF3N6O4S B13942675 2-chloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinamide CAS No. 2229861-18-9

2-chloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinamide

Cat. No.: B13942675
CAS No.: 2229861-18-9
M. Wt: 520.9 g/mol
InChI Key: OWJKWPVXPIFNEU-UHFFFAOYSA-N
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Description

2-chloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nicotinamide core substituted with multiple functional groups, including chloro, sulfonyl, and pyrazolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the nicotinamide core: This can be achieved through the reaction of 2-chloronicotinic acid with appropriate reagents to introduce the chloro and amide functionalities.

    Introduction of the pyrazolyl groups: This step involves the reaction of the nicotinamide intermediate with 1,3-dimethyl-1H-pyrazole and 3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazole under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazolyl and sulfonyl groups.

    Hydrolysis: The amide and sulfonyl groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(pyrazol-4-yl)sulfonyl-6-(pyrazol-1-yl)nicotinamide
  • 2-chloro-N-(dimethylpyrazolyl)sulfonyl-6-(trifluoropyrazolyl)nicotinamide
  • 2-chloro-N-(methylpyrazolyl)sulfonyl-6-(dimethylpropoxypyrazolyl)nicotinamide

Uniqueness

The uniqueness of 2-chloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2229861-18-9

Molecular Formula

C19H20ClF3N6O4S

Molecular Weight

520.9 g/mol

IUPAC Name

2-chloro-N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H20ClF3N6O4S/c1-11-13(9-28(4)25-11)34(31,32)27-17(30)12-5-6-14(24-16(12)20)29-8-7-15(26-29)33-10-18(2,3)19(21,22)23/h5-9H,10H2,1-4H3,(H,27,30)

InChI Key

OWJKWPVXPIFNEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC(=O)C2=C(N=C(C=C2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)Cl)C

Origin of Product

United States

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